molecular formula C11H8ClNO3 B3204406 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid CAS No. 103566-34-3

6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B3204406
CAS No.: 103566-34-3
M. Wt: 237.64 g/mol
InChI Key: HGWSLSUIGVDQSW-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is a substituted quinoline derivative characterized by a hydroxyl group at position 4, a chlorine atom at position 6, a methyl group at position 2, and a carboxylic acid functional group at position 2. This compound belongs to the quinoline family, known for their conjugated aromatic systems and diverse applications in medicinal chemistry and materials science . The hydroxyl and carboxylic acid groups confer unique physicochemical properties, such as increased polarity and hydrogen-bonding capacity, which influence solubility and reactivity.

Properties

IUPAC Name

6-chloro-2-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-9(11(15)16)10(14)7-4-6(12)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWSLSUIGVDQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting replication and transcription processes, leading to cell death . Additionally, it inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline derivatives exhibit significant variability in bioactivity and physicochemical properties based on substituent positions and functional groups. Below is a detailed comparison with structurally related compounds:

Table 1: Substituent Positions and Key Properties of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications References
6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid 2-CH₃, 4-OH, 6-Cl, 3-COOH C₁₁H₈ClNO₃ 237.64* High polarity due to -OH/-COOH; potential for H-bonding
6-Chloro-2-methylquinoline-4-carboxylic acid 2-CH₃, 4-COOH, 6-Cl C₁₁H₈ClNO₂ 221.64 Lacks hydroxyl group; reduced solubility in polar solvents
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid 2-(3-methylphenyl), 4-COOH, 6-Cl C₁₇H₁₂ClNO₂ 297.73 Bulky aryl substituent enhances lipophilicity; used in organic electronics
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid 2-(5-methylfuran), 4-COOH, 6-Cl C₁₅H₁₀ClNO₃ 295.70 Heterocyclic furan substituent improves π-conjugation for materials science
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid 4-OH, 6-OCH₃, 3-COOH C₁₁H₉NO₄ 219.19 Methoxy group increases electron density; alters redox properties

*Calculated based on formula C₁₁H₈ClNO₃.

Key Comparative Insights

Substituent Effects on Solubility and Reactivity

  • Hydroxyl vs. Carboxylic Acid Positioning: The hydroxyl group at position 4 in the target compound enhances aqueous solubility compared to analogs like 6-chloro-2-methylquinoline-4-carboxylic acid, which lacks a hydroxyl group .
  • Aryl vs. Alkyl Substituents: Compounds with aryl groups (e.g., 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but reducing water solubility .
  • Heterocyclic Modifications: The 5-methylfuran substituent in 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid introduces additional π-conjugation, making it suitable for optoelectronic applications .

Biological Activity

6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is a quinoline derivative noted for its significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.

The compound is synthesized through various methods, typically involving the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and hydrolysis. Its unique structure, characterized by both chlorine and hydroxyl groups, enhances its biological activity compared to other quinoline derivatives.

This compound primarily exerts its biological effects through:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies:

  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of pathways related to oxidative stress and apoptosis .
  • Comparative Analysis : A comparative analysis with other quinoline derivatives revealed that this compound has a higher potency in inhibiting cancer cell growth, with a reported GI50 value indicating its effectiveness at low concentrations .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which is crucial for managing inflammatory diseases .

Data Tables

Biological ActivityEffectivenessReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cancer Treatment : In a preclinical model of pancreatic cancer, the compound was shown to induce apoptosis through the NRF2 pathway, highlighting its role in targeting cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid

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